molecular formula C23H27N3O3S B2441588 8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215597-62-8

8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2441588
CAS No.: 1215597-62-8
M. Wt: 425.55
InChI Key: BSUSULGOXYVSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.55. The purity is usually 95%.
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Scientific Research Applications

Angiotensin II Antagonists and AT1 Receptor Affinity

The synthesis and evaluation of triazolinone biphenylsulfonamide derivatives, including the specified compound, revealed their significant potential as orally active angiotensin II antagonists with potent AT1 receptor affinity and enhanced AT2 affinity. These compounds exhibit subnanomolar IC50 values at the AT1 receptor subtype, indicating their effectiveness in inhibiting the angiotensin II pressor response in various animal models, surpassing established drugs in terms of potency and duration of action (Ashton et al., 1994).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities evaluation of new spiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties demonstrated the significant antimicrobial potential of these compounds. The synthesized compounds, based on the reaction of 4-piperidone benzoylhydrazones with appropriate nitrilimines, exhibited notable antimicrobial activity against several strains of microbes (Dalloul et al., 2017).

Larvicidal and Antimicrobial Properties

Another research focus has been on the larvicidal and antimicrobial activities of novel triazinone derivatives. A series of 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones were prepared and evaluated for their effectiveness against certain bacterial and fungal pathogens as well as their mosquito larvicidal activity, highlighting the diverse applications of these compounds in pest and disease control (Kumara et al., 2015).

Mirror Symmetry and Crystal Structure

The compound's crystal structure has also been analyzed, revealing mirror symmetry and the hexahydropyrimidine ring's chair conformation with benzyl substituents bonded equatorially. This study provides insight into the structural properties of the compound, which is crucial for understanding its interactions and functionalities (Dong et al., 1999).

Synthesis and Transformation

Research on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates has shown these compounds to be first-class N-(Boc) nitrone equivalents, easily prepared from aldehydes and tert-butyl N-hydroxycarbamate. These sulfones behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Properties

IUPAC Name

8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-22(2,3)18-11-9-17(10-12-18)20-21(27)25-23(24-20)13-15-26(16-14-23)30(28,29)19-7-5-4-6-8-19/h4-12H,13-16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUSULGOXYVSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.